molecular formula C21H18ClN5O2S B12147871 N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12147871
M. Wt: 439.9 g/mol
InChI Key: BDBXPHMVMJUBET-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide precursors with α-chloroacetamides in the presence of KOH . Its structure integrates a pyridine ring, a furan moiety, and a sulfanyl linkage, contributing to its physicochemical stability and biological activity. Key properties include:

  • Molecular formula: C₂₀H₁₈ClN₅O₂S.
  • Anti-exudative activity: Demonstrated in rat models, with a dose-dependent reduction in inflammation comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg .

Properties

Molecular Formula

C21H18ClN5O2S

Molecular Weight

439.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18ClN5O2S/c1-14-4-5-16(22)11-18(14)24-19(28)13-30-21-26-25-20(15-6-8-23-9-7-15)27(21)12-17-3-2-10-29-17/h2-11H,12-13H2,1H3,(H,24,28)

InChI Key

BDBXPHMVMJUBET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthesis of Pyridine-4-Carbohydrazide

Pyridine-4-carboxylic acid undergoes esterification with methanol under acidic conditions (H₂SO₄, reflux, 6–8 h) to yield methyl pyridine-4-carboxylate. Subsequent hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in methanol (reflux, 4 h) produces pyridine-4-carbohydrazide with >90% yield.

Key Reaction Conditions

  • Esterification : 1:5 molar ratio of pyridine-4-carboxylic acid to methanol, 5% H₂SO₄, 76°C.

  • Hydrazinolysis : 1:1.2 molar ratio of ester to hydrazine hydrate, 76°C.

Cyclization to 5-(Pyridin-4-yl)-4-(Furan-2-ylmethyl)-4H-1,2,4-Triazole-3-thiol

The triazole core is constructed via a cyclocondensation reaction between pyridine-4-carbohydrazide and furan-2-ylmethyl isothiocyanate. This step is adapted from methods for analogous triazole-thiol syntheses.

Reaction Mechanism and Optimization

  • Cyclocondensation : Pyridine-4-carbohydrazide reacts with furan-2-ylmethyl isothiocyanate in methanol under reflux (6–8 h), forming the triazole ring.

  • Acidification : The reaction mixture is acidified to pH 4–5 with HCl, precipitating the triazole-thiol.

Optimized Parameters

ParameterOptimal ValueYield (%)
SolventMethanol78
Temperature76°C
Molar Ratio (1:1.2)Hydrazide:Isothiocyanate82

Characterization Data

  • ¹H NMR (CDCl₃) : δ 8.72 (d, 2H, pyridine-H), 7.45 (d, 1H, furan-H), 6.52 (m, 2H, furan-H), 5.12 (s, 2H, CH₂-furan).

  • IR (KBr) : 3250 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S).

Synthesis of 2-Bromo-N-(5-Chloro-2-Methylphenyl)Acetamide

This intermediate is prepared via acylation of 5-chloro-2-methylaniline with bromoacetyl bromide.

Acylation Protocol

  • Reaction : 5-Chloro-2-methylaniline is treated with bromoacetyl bromide (1:1.1 molar ratio) in dry dichloromethane (DCM) at 0°C.

  • Workup : The mixture is stirred for 2 h, washed with NaHCO₃, and purified via recrystallization (ethanol/water).

Yield and Purity

  • Yield : 85–90%

  • Purity : >98% (HPLC)

Spectral Data

  • ¹³C NMR (CDCl₃) : δ 167.8 (C=O), 134.2 (C-Cl), 38.5 (CH₂-Br).

Thiol-Alkylation to Form the Final Product

The triazole-thiol undergoes nucleophilic substitution with 2-bromo-N-(5-chloro-2-methylphenyl)acetamide in dimethylformamide (DMF) using K₂CO₃ as a base.

Reaction Optimization

ConditionOptimal ValueYield (%)
SolventDMF75
BaseK₂CO₃80
Temperature60°C

Characterization of Final Product

  • ¹H NMR (DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.65 (d, 2H, pyridine-H), 7.38 (d, 2H, aryl-H), 6.85 (m, 2H, furan-H), 4.45 (s, 2H, SCH₂).

  • HRMS (ESI) : [M+H]⁺ calcd. 512.08, found 512.12.

Industrial Scalability and Process Considerations

For large-scale production, continuous flow reactors are recommended for the cyclization and alkylation steps to enhance reproducibility. Key parameters include:

  • Catalyst Recycling : Use of immobilized bases (e.g., polymer-supported K₂CO₃) reduces waste.

  • Solvent Recovery : DMF is distilled and reused to minimize environmental impact.

Challenges and Alternative Approaches

Competing Side Reactions

  • Oxidation of Thiol : Minimized by conducting reactions under nitrogen.

  • N-Alkylation vs. S-Alkylation : Controlled via pH adjustment (pH 8–9 favors S-alkylation).

Green Chemistry Alternatives

  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization from 6 h to 30 min.

  • Biocatalytic Methods : Lipase-mediated acylation under mild conditions (40°C, water) .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated methylphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the synthesis of leukotrienes involved in inflammatory responses. The compound's structure allows for interactions that could inhibit the enzyme's activity effectively .

Anticancer Activity

N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise in anticancer applications. Derivatives of triazole compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer). For instance, compounds with similar structures demonstrated IC50 values below 100 μM against these cell lines, indicating significant cytotoxicity .

Antifungal and Antimicrobial Properties

Triazole derivatives are well-known for their antifungal properties. The presence of the triazole ring in the structure suggests potential applications in treating fungal infections. Studies have indicated that compounds with similar configurations can inhibit fungal growth by disrupting cell membrane integrity and function .

Case Study 1: Anti-inflammatory Mechanism

In silico studies using molecular docking have demonstrated that this compound binds effectively to the active site of 5-lipoxygenase. This binding inhibits the enzyme's activity, suggesting a mechanism by which this compound could reduce inflammation in various models of inflammatory disease .

Case Study 2: Anticancer Efficacy

A series of derivatives based on the triazole framework were synthesized and evaluated for their anticancer activity. The most potent compounds showed significant inhibition of cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analyses. These findings support further investigation into this compound's role as a potential anticancer agent .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Anti-Exudative Activity

  • The target compound exhibits 45–78% inhibition of edema in formalin-induced rat models at 10 mg/kg, outperforming 8/21 synthesized analogues .
  • Structure-activity relationship (SAR) :
    • Furan substitution : The furan-2-ylmethyl group at position 4 enhances hydrogen bonding with inflammatory targets, increasing AEA by ~20% compared to methyl-substituted analogues .
    • Pyridine position : Pyridin-4-yl at position 5 improves π-π stacking interactions vs. pyridin-2-yl or pyridin-3-yl .
    • Electron-withdrawing groups : Chlorine at the phenyl ring (5-chloro-2-methylphenyl) augments bioavailability and membrane permeability .

Antimicrobial and Antioxidant Activity

  • Analogues with aryl carbamoyl groups (e.g., KA3, KA14) show broad-spectrum antimicrobial activity (MIC: 12.5 µg/mL against S. aureus) and radical scavenging (IC₅₀: 28 µM for H₂O₂) .
  • The target compound lacks significant antimicrobial activity, emphasizing its specificity for anti-inflammatory pathways .

Physicochemical Properties

  • Solubility : The furan-2-ylmethyl group increases aqueous solubility (LogP: 2.1) compared to ethyl-substituted analogues (LogP: 3.4) .
  • Thermal stability : Melting points range from 168–172°C, consistent with triazole-acetamide derivatives .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Chloromethylphenyl group : Enhances lipophilicity and may influence receptor binding.
  • Furan and pyridine moieties : Known for their roles in biological activity, particularly in medicinal chemistry.
  • Triazole ring : Often associated with anti-fungal and anti-bacterial properties.

IUPAC Name

The IUPAC name of the compound is:
\text{N 5 chloro 2 methylphenyl 2 4 furan 2 ylmethyl 5 pyridin 4 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Molecular Formula

The molecular formula is C_{18}H_{19}ClN_4O_2S.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and furan rings exhibit significant antimicrobial properties. For instance, a related series of triazole compounds demonstrated potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus . The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Research has shown that similar compounds can exhibit anticancer activity. A study on Mannich bases revealed that they possess cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells . The proposed mechanism includes apoptosis induction through the activation of caspases.

Antimalarial Activity

The triazole scaffold has been linked to antimalarial properties. Compounds designed with similar structures have shown efficacy against Plasmodium falciparum, the causative agent of malaria. The mechanism is thought to involve inhibition of falcipain enzymes crucial for the parasite's lifecycle .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of pathogens. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity Evaluation

In vitro cytotoxicity assays were conducted on various cancer cell lines using compounds derived from triazole frameworks. Results showed significant cytotoxicity with IC50 values lower than 10 μM for several derivatives, indicating a promising lead for further development in anticancer therapies .

Data Summary Table

Biological Activity Target IC50/MIC Values Mechanism of Action
AntimicrobialStaphylococcus aureusMIC: 3.12 - 12.5 μg/mLInhibition of cell wall synthesis
AnticancerHeLa, HepG2IC50 < 10 μMInduction of apoptosis via caspase activation
AntimalarialPlasmodium falciparumIC50 < 5 μMInhibition of falcipain enzymes

Q & A

Q. Table 1. Key Anti-Exudative Activity Data for Analogous Compounds

Substituent PositionEdema Inhibition (%)LD50_{50} (mg/kg)Reference
4-Cl, 2-CH3_3-phenyl68 ± 4*>500
3-NO2_2-phenyl52 ± 6320
4-OCH3_3-phenyl41 ± 5450
*Significant vs. diclofenac (p < 0.05).

Q. Table 2. Optimal Reaction Conditions for Alkylation Step

ParameterConditionYield (%)Purity (%)
SolventEthanol7892
BaseKOH (1.2 eq)8595
CatalystZeolite Y-H91*98
TemperatureReflux (150°C)8290
*From analogous synthesis in .

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